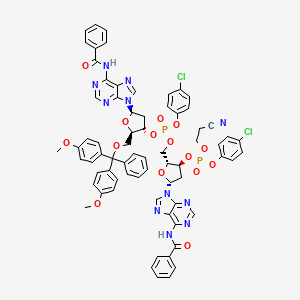
Cartrizoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cartrizoic acid is a carboxylic acid, a class of organic compounds characterized by the presence of a carboxyl group (-COOH). Carboxylic acids are widely distributed in nature and play a crucial role in various biochemical processes. This compound, like other carboxylic acids, is known for its acidic properties and its ability to form hydrogen bonds, which significantly influence its chemical behavior and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cartrizoic acid can be synthesized through several methods commonly used for carboxylic acids. One such method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids .
Industrial Production Methods: In industrial settings, carboxylic acids, including this compound, can be produced via the carboxylation of Grignard reagents. This process involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: Cartrizoic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: this compound can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group of this compound can be replaced by other nucleophiles, forming derivatives such as esters, amides, and anhydrides
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for forming acid chlorides.
Major Products:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Primary alcohols.
Substitution: Esters, amides, and anhydrides.
Aplicaciones Científicas De Investigación
Cartrizoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways and can be used in studies related to enzyme functions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of cartrizoic acid involves its interaction with molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing the compound’s reactivity and stability. In biological systems, this compound can participate in metabolic pathways, acting as an intermediate in the synthesis and degradation of various biomolecules .
Comparación Con Compuestos Similares
- Acetic acid
- Citric acid
- Oxalic acid
Propiedades
Número CAS |
15082-58-3 |
|---|---|
Fórmula molecular |
C13H11I3N2O6 |
Peso molecular |
671.95 g/mol |
Nombre IUPAC |
2-(3,5-diacetamido-2,4,6-triiodobenzoyl)oxyacetic acid |
InChI |
InChI=1S/C13H11I3N2O6/c1-4(19)17-11-8(14)7(13(23)24-3-6(21)22)9(15)12(10(11)16)18-5(2)20/h3H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |
Clave InChI |
XQYJYOAXDGROHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC(=O)O)I)NC(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















